molecular formula C12H17NO B176752 (S)-4-Benzyl-3-methylmorpholine CAS No. 120800-91-1

(S)-4-Benzyl-3-methylmorpholine

Cat. No.: B176752
CAS No.: 120800-91-1
M. Wt: 191.27 g/mol
InChI Key: GXNBKAFYCHTQPI-NSHDSACASA-N
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Description

(S)-4-Benzyl-3-methylmorpholine is a chiral morpholine derivative characterized by the presence of a benzyl group at the fourth position and a methyl group at the third position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-3-methylmorpholine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the morpholine ring.

    Methylation: The methyl group is introduced at the third position through a methylation reaction using methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Benzyl-3-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-4-Benzyl-3-methylmorpholine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-3-methylmorpholine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Benzylmorpholine: Lacks the methyl group at the third position.

    3-Methylmorpholine: Lacks the benzyl group at the fourth position.

    4-Methylmorpholine: Has a methyl group at the fourth position instead of the third.

Uniqueness: (S)-4-Benzyl-3-methylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3S)-4-benzyl-3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNBKAFYCHTQPI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477282
Record name (S)-4-Benzyl-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120800-91-1
Record name (S)-4-Benzyl-3-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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